Methyl 2-(fluorosulfonyl)-4-nitrobenzoate
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Overview
Description
Methyl 2-(fluorosulfonyl)-4-nitrobenzoate is an organic compound that features a fluorosulfonyl group and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(fluorosulfonyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4-nitrobenzoate. This intermediate is then subjected to fluorosulfonylation using fluorosulfonyl chloride (FSO2Cl) under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactionsThe reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(fluorosulfonyl)-4-nitrobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzoate ester can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Products include various substituted benzoates.
Reduction: The primary product is methyl 2-(fluorosulfonyl)-4-aminobenzoate.
Oxidation: The major product is 2-(fluorosulfonyl)-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-(fluorosulfonyl)-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-(fluorosulfonyl)-4-nitrobenzoate exerts its effects involves interactions with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in click chemistry and bioorthogonal reactions, where the compound is used to label or modify biomolecules in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 4-nitrobenzoate
- Methyl 2-(chlorosulfonyl)-4-nitrobenzoate
Uniqueness
Methyl 2-(fluorosulfonyl)-4-nitrobenzoate is unique due to the presence of both a fluorosulfonyl group and a nitro group on the same molecule. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H6FNO6S |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
methyl 2-fluorosulfonyl-4-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3 |
InChI Key |
YDRAFJIAOGERCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
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